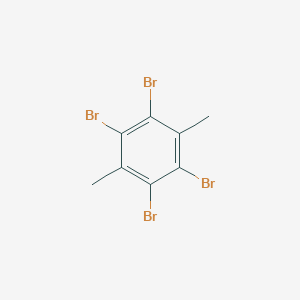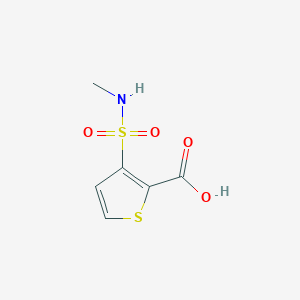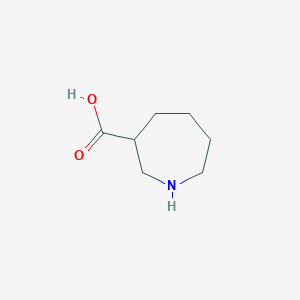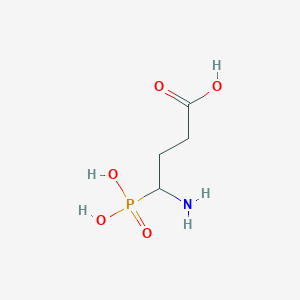![molecular formula C7H5N3O2 B105581 Pyrido[3,2-d]pyrimidine-2,4-diol CAS No. 37538-68-4](/img/structure/B105581.png)
Pyrido[3,2-d]pyrimidine-2,4-diol
Vue d'ensemble
Description
Pyrido[3,2-d]pyrimidine-2,4-diol is a chemical compound with the molecular formula C7H5N3O2 . It has an average mass of 163.133 Da and a mono-isotopic mass of 163.038177 Da . It is known to be a hypoxia-activated prodrug that releases an active metabolite irreversibly targeting the kinase .
Synthesis Analysis
The synthesis of Pyrido[3,2-d]pyrimidine-2,4-diol involves various processes. For instance, suitably functionalized pyrimidine-2,4-diones cyclised intramolecularly to yield novel furo pyrido pyrimidines in excellent yields . Another study reported the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide .Molecular Structure Analysis
The molecular structure of Pyrido[3,2-d]pyrimidine-2,4-diol is characterized by a pyridopyrimidine moiety. It has a density of 1.4±0.1 g/cm3, a molar refractivity of 38.9±0.3 cm3, and a molar volume of 114.5±3.0 cm3 .Chemical Reactions Analysis
The chemical reactions involving Pyrido[3,2-d]pyrimidine-2,4-diol are complex and can lead to the formation of various products. For example, suitably functionalised pyrimidine-2,4-diones cyclised intramolecularly to yield novel furo pyrido pyrimidines .Physical And Chemical Properties Analysis
Pyrido[3,2-d]pyrimidine-2,4-diol has several physical and chemical properties. It has a density of 1.4±0.1 g/cm3, a molar refractivity of 38.9±0.3 cm3, and a molar volume of 114.5±3.0 cm3 . It also has a polar surface area of 71 Å2 and a polarizability of 15.4±0.5 10-24 cm3 .Applications De Recherche Scientifique
Therapeutic Potential
Pyrido[3,2-d]pyrimidines have shown a therapeutic interest and have been approved for use as therapeutics . They are used in the synthesis of various pharmaceutical compounds .
Antitumor Activity
Pyrido[3,2-d]pyrimidines have demonstrated a broad spectrum of activities, including antitumor activity . They have been studied in the development of new therapies for cancer .
Antibacterial Activity
In addition to their antitumor activity, Pyrido[3,2-d]pyrimidines also exhibit antibacterial properties . This makes them valuable in the development of new antibacterial drugs .
CNS Depressive Activity
Pyrido[3,2-d]pyrimidines have shown CNS depressive activity . This suggests potential applications in the treatment of conditions related to the central nervous system .
Anticonvulsant Activity
These compounds have also demonstrated anticonvulsant activity , indicating their potential use in the treatment of seizure disorders .
Antipyretic Activity
Pyrido[3,2-d]pyrimidines have antipyretic activities , which means they could be used in the development of drugs to reduce fever .
Orientations Futures
The future directions for the study of Pyrido[3,2-d]pyrimidine-2,4-diol are vast. It is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . This review will represent the complete medicinal and pharmacological profile of pyrido pyrimidines as anticancer agents, and will help scientists to design new selective, effective, and safe anticancer agents .
Mécanisme D'action
Target of Action
Pyrido[3,2-d]pyrimidine-2,4-diol, also known as Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione, has been found to interact with several targets. The most frequently mentioned biological targets of pyrido[3,2-d]pyrimidine derivatives are dihydrofolate reductase (DHFR), some kinases, such as the tyrosine-protein kinase transforming protein Abl or MAP kinases, and the biotin carboxylase . These targets play crucial roles in various cellular processes, including cell growth, proliferation, and survival.
Mode of Action
The compound acts as an ATP-competitive and highly selective PI3Kδ inhibitor . This means it competes with ATP for binding to the PI3Kδ enzyme, thereby inhibiting the enzyme’s activity. This inhibition can lead to a decrease in cell proliferation and survival, particularly in cells that are dependent on the PI3Kδ pathway for growth and survival .
Biochemical Pathways
The compound’s action on its targets affects several biochemical pathways. For instance, inhibition of PI3Kδ can disrupt the PI3K/AKT/mTOR pathway, which is often overactive in many types of cancer . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for Pyrido[3,2-d]pyrimidine-2,4-diol are not readily available, it’s worth noting that its degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells . This characteristic can enhance its bioavailability and efficacy.
Result of Action
The result of the compound’s action is a decrease in cell proliferation and survival, particularly in cells that are dependent on the PI3Kδ pathway for growth and survival . This can potentially lead to a reduction in the size and growth rate of tumors in the context of cancer treatment .
Action Environment
The action, efficacy, and stability of Pyrido[3,2-d]pyrimidine-2,4-diol can be influenced by various environmental factorsFor instance, the compound’s lipophilicity can influence its ability to cross cell membranes and reach its targets within the cell .
Propriétés
IUPAC Name |
1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-5-4(2-1-3-8-5)9-7(12)10-6/h1-3H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLUORNGPCXNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC(=O)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344317 | |
| Record name | Pyrido[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
37538-68-4 | |
| Record name | Pyrido[3,2-d]pyrimidine-2,4-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37538-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[3,2-d]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



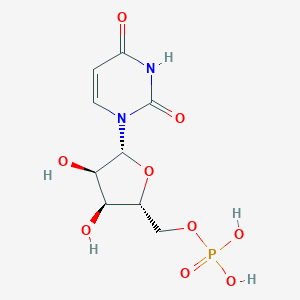

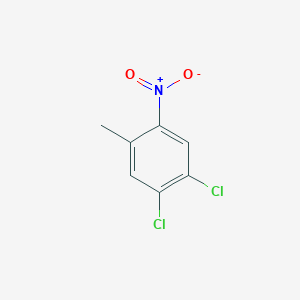
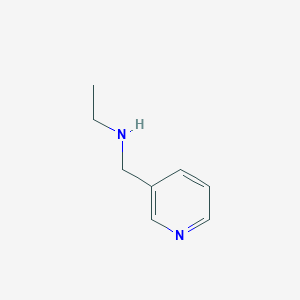
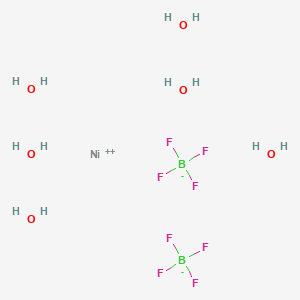
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)
